molecular formula C11H10BrNO2 B2686003 1-(4-Bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one CAS No. 2551118-05-7

1-(4-Bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one

Cat. No.: B2686003
CAS No.: 2551118-05-7
M. Wt: 268.11
InChI Key: SBQXUHJEADIRBZ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a bridged bicyclic structure that incorporates both oxygen and nitrogen heteroatoms, making it a valuable precursor or intermediate for the synthesis of novel bioactive molecules. The 3-azabicyclo[3.1.1]heptane core, a closely related saturated framework, has been identified as a promising saturated isostere for common planar aromatic rings like pyridine; incorporating this core into drug candidates can lead to dramatic improvements in key physicochemical properties, such as solubility and metabolic stability, which are critical for optimizing pharmacokinetic profiles . The bromophenyl substituent provides a versatile handle for further synthetic elaboration via cross-coupling reactions, allowing researchers to rapidly generate a diverse library of analogs for structure-activity relationship (SAR) studies. Such bridged heterocycles are increasingly explored in the development of targeted protein degraders and inhibitors for various therapeutic areas, including oncology and immunology . This compound is intended for research and development applications strictly in a laboratory setting.

Properties

IUPAC Name

1-(4-bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-8-3-1-7(2-4-8)11-5-9(6-11)13-10(14)15-11/h1-4,9H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQXUHJEADIRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(OC(=O)N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one typically involves a multi-step process. One common method includes the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often require specific temperatures and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Bicyclo System Heteroatoms (Positions) Substituent(s) CAS Number
1-(4-Bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one [3.1.1] 2-oxa, 4-aza 4-Bromophenyl (C1) Not available
1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane [3.1.0] 3-aza 4-Bromophenyl (C1) Not available
3-Azabicyclo[3.1.1]heptan-2-one [3.1.1] 3-aza None 1427319-44-5
Bicyclo[3.1.1]heptan-3-one (trimethyl derivative) [3.1.1] None 2,6,6-Trimethyl 15358-88-0
1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one [3.1.1] 2-aza Iodomethyl (C1) 2169645-78-5

Key Observations :

Ring System Variations: The [3.1.1] system (target compound) has a larger bridgehead angle compared to [3.1.0], affecting ring strain and conformational flexibility .

Heteroatom Positioning: The 2-oxa-4-aza configuration in the target compound creates a lactam structure, enabling hydrogen-bond donor/acceptor interactions. In contrast, 3-azabicyclo[3.1.1]heptan-2-one (CAS 1427319-44-5) lacks oxygen, altering its reactivity and solubility .

Substituent Effects :

  • The 4-bromophenyl group enhances steric hindrance and electron-withdrawing effects compared to smaller substituents like iodomethyl (CAS 2169645-78-5) or methyl groups .

Physicochemical and Functional Properties

Table 2: Comparative Properties

Property Target Compound 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane 3-Azabicyclo[3.1.1]heptan-2-one
Molecular Weight (g/mol) ~300 (estimated) ~250 (estimated) 139.2
Polarity High (due to lactam and Br) Moderate (aza only) Moderate (amide group)
Hydrogen Bonding Donor (N-H), Acceptor (C=O) Donor (N-H) Donor (N-H), Acceptor (C=O)
Lipophilicity (XLogP3) ~3.5 (estimated) ~2.8 (estimated) ~1.2 (estimated)

Key Findings :

  • The lactam group in the target compound and 3-azabicyclo[3.1.1]heptan-2-one enables stronger hydrogen-bonding interactions than nitrogen-only analogs, critical for crystal packing or protein binding .

Table 3: Commercial Availability and Pricing

Compound Name Vendor Availability Price (per 250 mg)
2-Boc-2-azabicyclo[3.1.0]hexane-5-carboxylic acid Widely available $187.00
1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane Limited Not listed
1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one Discontinued Not listed

Insights :

  • The target compound’s synthesis likely requires specialized routes (e.g., bromophenyl introduction via Suzuki coupling), increasing production costs compared to simpler analogs .
  • Discontinuation of iodomethyl derivatives (CAS 2169645-78-5) suggests challenges in stability or demand, highlighting the bromophenyl variant’s niche applications .

Biological Activity

1-(4-Bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one, identified by its CAS number 2551118-05-7, is a bicyclic compound characterized by a unique structure that includes a bromophenyl group and an oxa bridge. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C11H10BrNO2C_{11}H_{10}BrNO_2 with a molecular weight of 268.11 g/mol. Its structural features suggest potential interactions with various biological targets, which may lead to significant pharmacological effects.

PropertyValue
CAS Number2551118-05-7
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
StructureBicyclic compound

The precise mechanism of action for this compound remains to be fully elucidated; however, compounds with similar bicyclic structures have been studied for their interactions with various biochemical pathways. These interactions may include:

  • Inhibition of Enzymes : Similar compounds have shown potential as enzyme inhibitors, particularly in cancer-related pathways.
  • Induction of Apoptosis : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through mitochondrial pathways.

Anticancer Activity

Research indicates that derivatives of bicyclic compounds like this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.

Case Study: Antitumor Activity
In a study examining the antitumor activity of related compounds, it was found that certain derivatives exhibited IC50 values in the micromolar range against multiple cancer cell lines, indicating potent activity.

Cell LineIC50 (μM)Inhibition Rate (%)
HepG26.9299.98
A5498.99100.07
DU1457.8999.93
MCF78.26100.39

These results suggest that the compound may target critical pathways involved in tumor growth and survival.

Synthetic Routes

The synthesis of this compound typically involves multi-step processes including cycloisomerization reactions using transition metal catalysts such as platinum or gold.

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